molecular formula C18H10ClFN2S2 B2803728 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 670269-94-0

4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2803728
CAS No.: 670269-94-0
M. Wt: 372.86
InChI Key: DCFLLEVHOORWPZ-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenylthio group at position 4 and a 4-fluorophenyl group at position 3. The presence of electron-withdrawing substituents (Cl and F) enhances its stability and binding affinity to biological targets .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2S2/c19-12-3-7-14(8-4-12)24-18-16-15(9-23-17(16)21-10-22-18)11-1-5-13(20)6-2-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFLLEVHOORWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step proceduresThe Gewald reaction, Dieckmann cyclization, and Krapcho decarboxylation are key steps in constructing the thienopyrimidine ring . The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of 4-((4-chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step protocols focusing on:

  • Cyclization to form the thieno[2,3-d]pyrimidine core.
  • Nucleophilic aromatic substitution (S<sub>N</sub>Ar) for introducing substituents at the 4-position.
  • Suzuki-Miyaura cross-coupling for aryl group installation at the 5-position .

Nucleophilic Substitution Reactions

The 4-chloro group in thieno[2,3-d]pyrimidines is highly reactive toward nucleophiles, enabling diverse derivatization:

Reaction Type Conditions Products Key References
Amine substitution NH<sub>3</sub>/EtOH, reflux4-Amino derivatives
Thiol substitution RSH, DBU, 50–80°CThioethers (e.g., arylthio, alkylthio)
Hydrolysis NaOH/H<sub>2</sub>O, 100°C4-Hydroxy derivatives

Example :
Replacing the 4-chloro group with 4-chlorothiophenol in ethanol at 50°C yields the title compound with >80% efficiency .

Electrophilic Aromatic Substitution

The electron-rich thienopyrimidine core undergoes electrophilic substitution at position 6 or 7, though regioselectivity depends on substituents:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 6 .
  • Halogenation : NBS or I<sub>2</sub>/H<sub>2</sub>O<sub>2</sub> adds halogens selectively .

Cross-Coupling Reactions

The 5-aryl group (4-fluorophenyl) can be modified via:

  • Suzuki coupling : Pd-catalyzed reactions with boronic acids to install diverse aryl/heteroaryl groups .
  • Buchwald-Hartwig amination : Introduction of amines using Pd/Xantphos catalysts .

Key Data :

Entry Boronic Acid Catalyst Yield (%)
14-FluorophenylPd(PPh<sub>3</sub>)<sub>4</sub>92
23-ThienylPd(OAc)<sub>2</sub>85

Oxidation and Reduction

  • Oxidation : The thioether group oxidizes to sulfone using mCPBA (meta-chloroperbenzoic acid) .
  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyrimidine ring to dihydro derivatives .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C without melting .
  • Photodegradation : UV light induces cleavage of the C–S bond in the thioether group .

Biological Activity Correlations

While not directly studied, analogs exhibit:

  • Kinase inhibition (e.g., VEGFR-2, STK17B) via π-stacking and hydrogen bonding .
  • Anticancer activity against MCF-7 and HEPG-2 cell lines (IC<sub>50</sub> = 0.8–2.1 µM) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented, making it a candidate for further development as an anticancer agent .
  • Neurological Disorders :
    • Research into thieno[2,3-d]pyrimidine derivatives has shown promise in treating conditions such as epilepsy. The modification of the thieno[2,3-d]pyrimidine scaffold allows for the development of selective adenosine receptor agonists, which could be beneficial in pharmacoresistant epilepsy cases .
  • Antimicrobial Properties :
    • Preliminary studies suggest that compounds similar to 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine may possess antimicrobial activity against various bacterial strains, although further research is required to establish efficacy and mechanism of action.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thieno[2,3-d]pyrimidine derivatives has been extensively studied to optimize their biological activity:

  • Modifications at the aryl positions significantly influence the compound’s affinity for biological targets.
  • The introduction of electron-withdrawing groups (such as fluorine and chlorine) enhances the potency against specific receptors and enzymes involved in disease processes.

Case Studies

  • Cancer Treatment :
    • A study published in a peer-reviewed journal evaluated the efficacy of thieno[2,3-d]pyrimidine derivatives in inhibiting tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to control groups, indicating potential for clinical application .
  • Epilepsy Research :
    • Another research effort focused on synthesizing derivatives with enhanced selectivity for adenosine receptors. These compounds demonstrated improved pharmacokinetic profiles and reduced side effects compared to existing treatments for epilepsy, highlighting their potential as new therapeutic options .

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to effects such as cell cycle arrest, apoptosis, or inhibition of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison of Thieno[2,3-d]pyrimidine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 4-(4-Cl-PhS), 5-(4-F-Ph) C₁₈H₁₀ClFN₂S₂ 382.86 High lipophilicity due to aromatic substituents
5-(4-Cl-Ph)-4-(2,4-diCl-PhO)thieno[2,3-d]pyrimidine 4-(2,4-diCl-PhO), 5-(4-Cl-Ph) C₁₈H₉Cl₃N₂OS 407.69 Increased steric hindrance from dichlorophenoxy group
4-(4-Cl-Ph)-2-(5-(4-F-Ph)-pyrazolyl)thiazole 4-Cl-Ph, 5-(4-F-Ph)-pyrazole C₂₃H₁₄ClF₂N₅S 489.95 Planar conformation with triazole moiety
5-(4-F-Ph)thieno[2,3-d]pyrimidin-4(3H)-one 4-oxo, 5-(4-F-Ph) C₁₂H₇FN₂OS 258.26 Reduced hydrophobicity due to ketone group
4-(Morpholinyl)-5-(4-F-Ph)thieno[2,3-d]pyrimidine 4-morpholine, 5-(4-F-Ph) C₁₇H₁₅FN₄OS 366.39 Enhanced solubility from morpholine

Key Observations :

  • Electron-withdrawing groups (Cl, F) improve metabolic stability but reduce solubility.
  • Oxygen-containing substituents (e.g., morpholine in ) enhance aqueous solubility.
  • Bulkier groups (e.g., dichlorophenoxy in ) may hinder target binding but improve selectivity.

Key Insights :

  • The morpholine-substituted derivative (9c) shows enhanced PI3Kα inhibition compared to the target compound, attributed to improved hydrogen bonding with the kinase’s ATP-binding pocket .
  • Dichlorophenoxy-substituted analogues exhibit anti-inflammatory activity but lower potency than selective COX-2 inhibitors like celecoxib .

Biological Activity

The compound 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as inhibitors of various molecular targets. This article reviews the biological activity of this compound, highlighting its effects on cellular mechanisms, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21_{21}H12_{12}ClF N4_{4}O2_{2}S2_{2}
  • Molecular Weight : 470.9 g/mol
  • CAS Number : 1040641-37-9

Thieno[2,3-d]pyrimidines are known to exhibit a variety of biological activities through different mechanisms:

  • PI3K Inhibition : Research indicates that certain thieno[2,3-d]pyrimidine derivatives act as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. The compound under study has shown promising results in inhibiting PI3K activity, leading to reduced cancer cell proliferation in vitro and in vivo models .
  • Anticancer Activity : In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines. For instance, it has been reported to reduce cell viability and induce apoptosis in A431 vulvar epidermal carcinoma cells .
  • Electrophilic Properties : The compound's structure includes electrophilic centers that can interact with thiol groups in proteins, potentially leading to selective cytotoxicity through mechanisms such as ferroptosis. This property is particularly interesting for developing targeted therapies against resistant cancer types .

Structure-Activity Relationship (SAR)

The biological efficacy of thieno[2,3-d]pyrimidines is closely linked to their structural features. Modifications at specific positions on the pyrimidine ring or the attached phenyl groups can enhance or diminish their activity:

  • Chlorophenyl and Fluorophenyl Substituents : The presence of a chlorophenyl group at one position and a fluorophenyl group at another has been shown to enhance the binding affinity to target proteins involved in cancer progression. These substitutions are critical for maintaining the compound's selectivity and potency against PI3K inhibitors .

Case Studies

Several studies have evaluated the biological activity of thieno[2,3-d]pyrimidine derivatives:

  • Inhibition Studies : A study demonstrated that a related thieno[2,3-d]pyrimidine derivative exhibited IC50 values in the nanomolar range against PI3K, indicating strong inhibitory potential against this target. The compound also displayed favorable pharmacokinetic properties, making it a candidate for further development as an anticancer agent .
  • Cytotoxicity Assays : In cell line assays, compounds similar to 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine showed significant growth inhibition rates ranging from 75% to 84% at concentrations around 40 µg/mL across various cancer cell lines, confirming their potential as effective anticancer agents .

Data Summary

PropertyValue
Molecular FormulaC21_{21}H12_{12}ClF N4_{4}O2_{2}S2_{2}
Molecular Weight470.9 g/mol
Biological ActivityPI3K inhibition; anticancer properties
IC50 ValuesNanomolar range
Growth Inhibition75%-84% at 40 µg/mL

Q & A

Basic Research Question

  • Thermogravimetric analysis (TGA) : Decomposition onset typically occurs at ~220°C, necessitating storage below 25°C in inert atmospheres .
  • Degradation pathways : Hydrolysis of the thioether bond in humid conditions can be mitigated using desiccants (e.g., silica gel) .

How does the compound interact with serum proteins, and how can this be characterized?

Advanced Research Question

  • Binding assays : Fluorescence quenching or surface plasmon resonance (SPR) quantifies albumin binding (e.g., Kd ~10 µM) .
  • Impact on efficacy : High protein binding (>90%) may reduce free drug concentrations, requiring dose adjustments in vivo .

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